molecular formula C15H15N5O B14227680 N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide CAS No. 787591-28-0

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide

Cat. No.: B14227680
CAS No.: 787591-28-0
M. Wt: 281.31 g/mol
InChI Key: YZGJMCQUKJOPMQ-UHFFFAOYSA-N
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Description

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide typically involves the functionalization of imidazo[1,2-a]pyrazines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of bromine, acetic acid, and other reagents under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, bromine, and acetic acid . The conditions often involve controlled temperatures and specific catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of the imidazo[1,2-a]pyrazine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine group can fit into the hinge regions of certain proteins, forming hydrogen-bond interactions . This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

787591-28-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-[4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]acetamide

InChI

InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-15-14(16-2)17-7-8-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21)

InChI Key

YZGJMCQUKJOPMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC

Origin of Product

United States

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